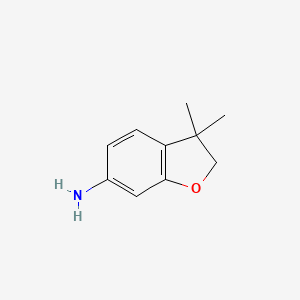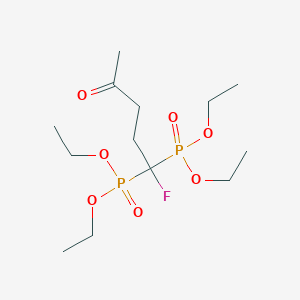
Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate), also known as FOPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FOPP is a fluorinated bisphosphonate that is structurally similar to the well-known bisphosphonate drug, zoledronic acid. However, FOPP has unique properties that make it a promising candidate for further research.
作用機序
Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) exerts its effects through its ability to bind to hydroxyapatite, a mineral component of bones and teeth. Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) has a high affinity for hydroxyapatite, which allows it to accumulate in bone tissue. Once bound to hydroxyapatite, Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) inhibits the activity of osteoclasts, which are cells responsible for bone resorption. Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) also induces apoptosis in cancer cells by inhibiting the activity of farnesyl pyrophosphate synthase, an enzyme that is essential for cell survival.
Biochemical and Physiological Effects:
Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) has been shown to increase bone density and reduce bone resorption in animal models. Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) has also been shown to induce apoptosis in cancer cells, leading to decreased tumor growth. In addition, Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) has been shown to have low toxicity in animal models, indicating its potential safety for use in humans.
実験室実験の利点と制限
One advantage of Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) is its ability to accumulate in bone tissue, making it a promising candidate for bone research. Additionally, Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) has been shown to have low toxicity in animal models, indicating its potential safety for use in humans. However, one limitation of Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) is its limited solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) research. One direction is to further investigate its potential as a treatment for osteoporosis and bone-related diseases. Another direction is to explore its potential as a contrast agent for MRI. Additionally, Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) could be further studied for its potential use in cancer therapy, either alone or in combination with other drugs. Finally, the synthesis of Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) could be optimized to improve its solubility and yield, making it easier to work with in lab experiments.
合成法
The synthesis of Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) involves the reaction of 1,1,1-tris(hydroxymethyl)propane with phosphorus oxychloride, followed by the addition of diethylamine and 1,1-difluoro-4-chlorobutane. The resulting product is then treated with sodium hydroxide to yield Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate). This synthesis method has been optimized to yield high purity Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) with good yields.
科学的研究の応用
Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) has been studied for its potential applications in various fields such as cancer research, bone research, and imaging. In cancer research, Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) has been shown to inhibit the growth of cancer cells by inducing apoptosis. Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) has also been studied for its potential use in bone research as it has been shown to increase bone density and reduce bone resorption. Additionally, Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) has been used as a contrast agent in magnetic resonance imaging (MRI) due to its high affinity for calcium.
特性
IUPAC Name |
5,5-bis(diethoxyphosphoryl)-5-fluoropentan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27FO7P2/c1-6-18-22(16,19-7-2)13(14,11-10-12(5)15)23(17,20-8-3)21-9-4/h6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZDJUJNFGSMTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CCC(=O)C)(F)P(=O)(OCC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27FO7P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2915815.png)
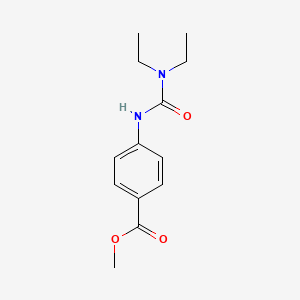
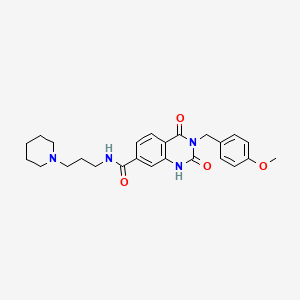


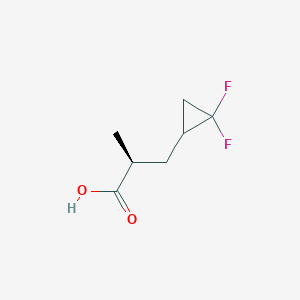
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2915825.png)
![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B2915826.png)
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B2915827.png)
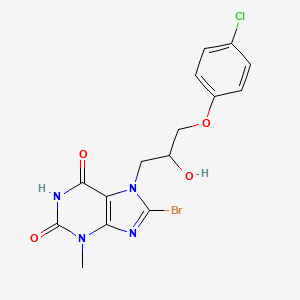
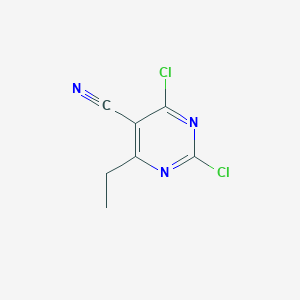
![1-(4-Methoxyphenyl)-3-(naphtho[1,2-d]thiazol-2-yl)urea](/img/structure/B2915835.png)
